4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
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Overview
Description
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione is an organic compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . This compound is also known by other names such as 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride . It is a derivative of isobenzofuran and is characterized by the presence of two phenyl groups and a tetrahydroisobenzofuran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione can be achieved through a Diels-Alder reaction. A clear, yellow solution of butadiene and maleic anhydride in xylenes is heated at 140°C for 16 hours. After cooling, the resulting precipitate is filtered to afford the Diels-Alder adduct as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Diels-Alder reaction remains a fundamental approach in organic synthesis for producing such compounds. The reaction conditions, such as temperature and solvent, can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl-
Uniqueness
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione is unique due to its specific structural features, such as the tetrahydroisobenzofuran ring and the presence of two phenyl groups.
Properties
CAS No. |
20929-46-8 |
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Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C20H16O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12,15-18H |
InChI Key |
QBTDNXVTAHQRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC(C3C2C(=O)OC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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